

A Technical Guide to 2-Methylhept-3-ene: Properties, Synthesis, and Reactions

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Compound of Interest

Compound Name: 2-Methylhept-3-ene

Cat. No.: B14007788

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, stereoselective synthesis, and characteristic reactions of **2-methylhept-3-ene**. The information is tailored for professionals in chemical research and drug development, with a focus on detailed experimental protocols and data presentation.

Chemical Identity and Physical Properties

2-Methylhept-3-ene is an unsaturated hydrocarbon with the molecular formula C₈H₁₆.^{[1][2][3]} ^[4] It exists as two geometric isomers, **(E)-2-methylhept-3-ene** (trans) and **(Z)-2-methylhept-3-ene** (cis), each with distinct physical properties and CAS registry numbers. A mixture with unspecified stereochemistry is also commercially available.

Table 1: Physicochemical Properties of **2-Methylhept-3-ene** Isomers

Property	(E)-2-Methylhept-3-ene	(Z)-2-Methylhept-3-ene	2-Methylhept-3-ene (unspecified)
CAS Number	692-96-6[4]	Not explicitly available	17618-76-7[2]
Molecular Formula	C ₈ H ₁₆ [4]	C ₈ H ₁₆ [1]	C ₈ H ₁₆ [2]
Molecular Weight	112.21 g/mol [4]	112.21 g/mol [1]	112.21 g/mol [2]
Density	0.7020 g/cm ³ [4]	Data not available	Data not available
Boiling Point	113.98 °C[4]	Data not available	Data not available
Refractive Index	1.4050[4]	Data not available	Data not available
Melting Point	-103.01 °C (estimate)[4]	Data not available	Data not available

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **2-methylhept-3-ene** isomers. While complete spectral data is not readily available in all public databases, predicted and some experimental data have been reported.

Table 2: Spectroscopic Data References for **2-Methylhept-3-ene**

Spectrum	(E)-2-Methylhept-3-ene	(Z)-2-Methylhept-3-ene
¹ H NMR	Available from SpectraBase[5]	Predicted data available[3]
¹³ C NMR	Available from SpectraBase[5]	Predicted data available[3]
Mass Spectrometry	Available from NIST and PubChem[5][6]	Data not readily available
IR Spectroscopy	Available from NIST[6]	Data not readily available

Stereoselective Synthesis

The synthesis of specific stereoisomers of **2-methylhept-3-ene** can be achieved through various olefination reactions. The Wittig reaction and its modifications are particularly useful for

controlling the geometry of the double bond.

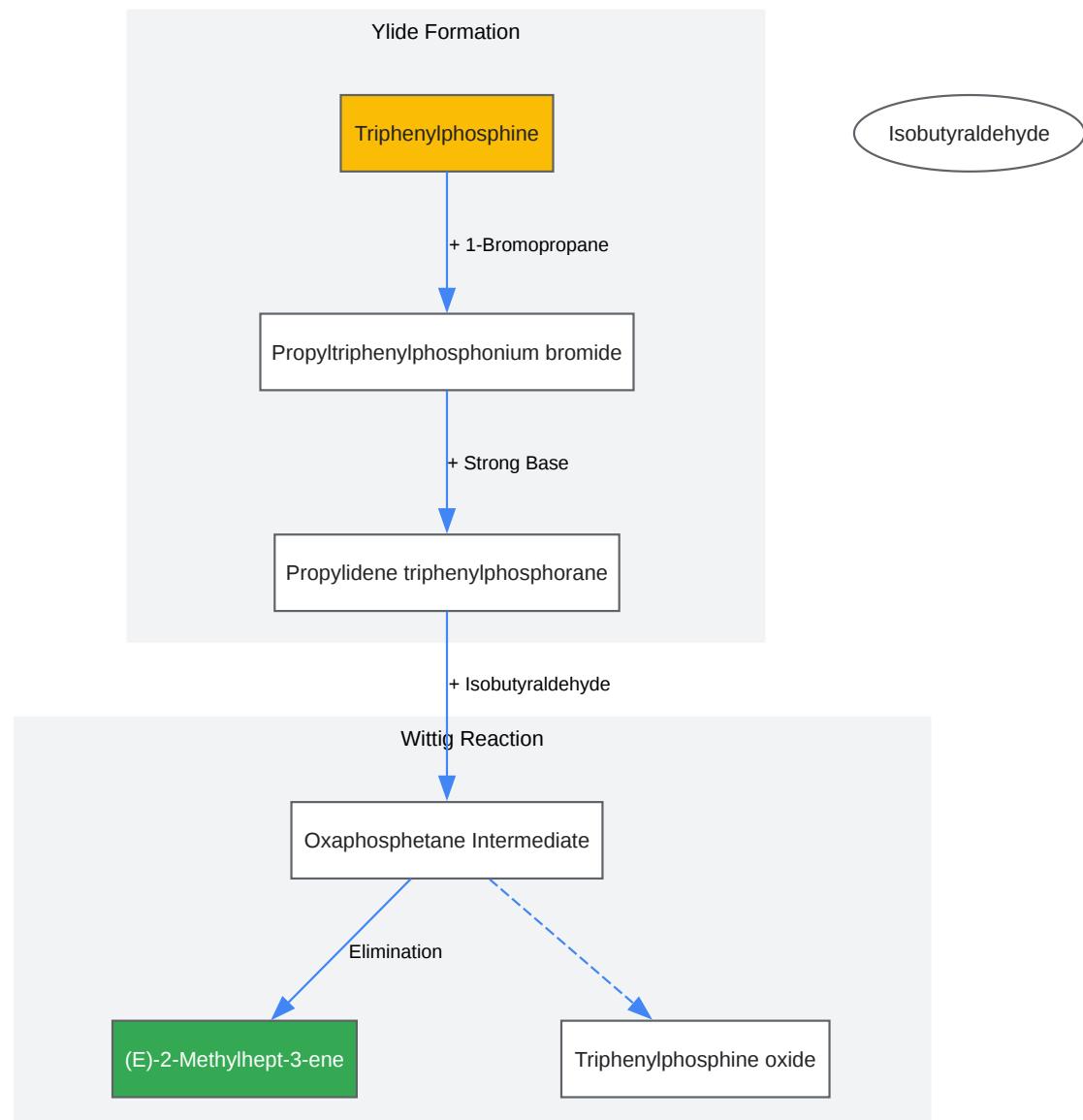
Synthesis of (E)-2-Methylhept-3-ene via the Wittig Reaction

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes or ketones. To favor the formation of the (E)-isomer, a stabilized ylide is typically employed.

Experimental Protocol: Wittig Reaction for (E)-2-Methylhept-3-ene

- Preparation of the Phosphonium Ylide:
 - To a solution of triphenylphosphine in an appropriate solvent (e.g., THF), add 1-bromopropane to form the corresponding phosphonium salt.
 - Treat the phosphonium salt with a strong base, such as sodium hydride or n-butyllithium, to generate the propylidene triphenylphosphorane ylide.
- Olefination Reaction:
 - To the prepared ylide solution, add isobutyraldehyde (2-methylpropanal) dropwise at a controlled temperature.
 - The reaction mixture is stirred until completion, which can be monitored by thin-layer chromatography (TLC).
- Work-up and Purification:
 - The reaction is quenched, and the product is extracted with a suitable organic solvent.
 - The organic layer is washed, dried, and concentrated.
 - The crude product is purified by fractional distillation or column chromatography to yield (E)-2-methylhept-3-ene.

Diagram 1: Wittig Synthesis of (E)-2-Methylhept-3-ene



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Caption: Workflow for the synthesis of **(E)-2-methylhept-3-ene**.

Synthesis of **(Z)-2-Methylhept-3-ene**

The synthesis of the (Z)-isomer with high selectivity often requires modified Wittig-type reactions, such as the Schlosser modification or the use of non-stabilized ylides under specific conditions.

Chemical Reactions of 2-Methylhept-3-ene

The double bond in **2-methylhept-3-ene** is the site of its primary reactivity, allowing for a variety of addition reactions.

Hydroboration-Oxidation

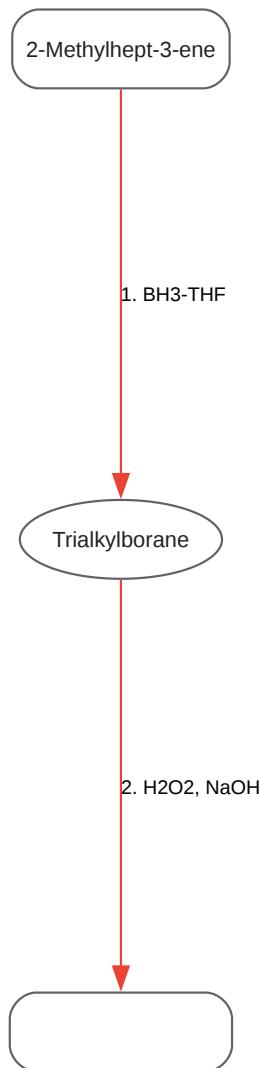
Hydroboration-oxidation is a two-step reaction that converts alkenes into alcohols with anti-Markovnikov regioselectivity and syn-stereochemistry. This reaction on **2-methylhept-3-ene** would yield 2-methylheptan-4-ol.

Experimental Protocol: Hydroboration-Oxidation of **2-Methylhept-3-ene**

- Hydroboration:
 - To a solution of **2-methylhept-3-ene** in an anhydrous ether solvent (e.g., THF) under an inert atmosphere, add a solution of borane-tetrahydrofuran complex ($\text{BH}_3\cdot\text{THF}$) dropwise at 0 °C.
 - The reaction mixture is allowed to warm to room temperature and stirred for a specified time to ensure complete formation of the trialkylborane intermediate.
- Oxidation:
 - The reaction mixture is cooled again to 0 °C.
 - A solution of sodium hydroxide is added, followed by the slow, dropwise addition of hydrogen peroxide.
 - The mixture is stirred and allowed to warm to room temperature.
- Work-up and Purification:
 - The aqueous and organic layers are separated.

- The aqueous layer is extracted with an organic solvent.
- The combined organic layers are washed, dried, and concentrated.
- The resulting 2-methylheptan-4-ol is purified by distillation or chromatography.

Diagram 2: Hydroboration-Oxidation of **2-Methylhept-3-ene**



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Caption: Reaction pathway for the hydroboration-oxidation of **2-methylhept-3-ene**.

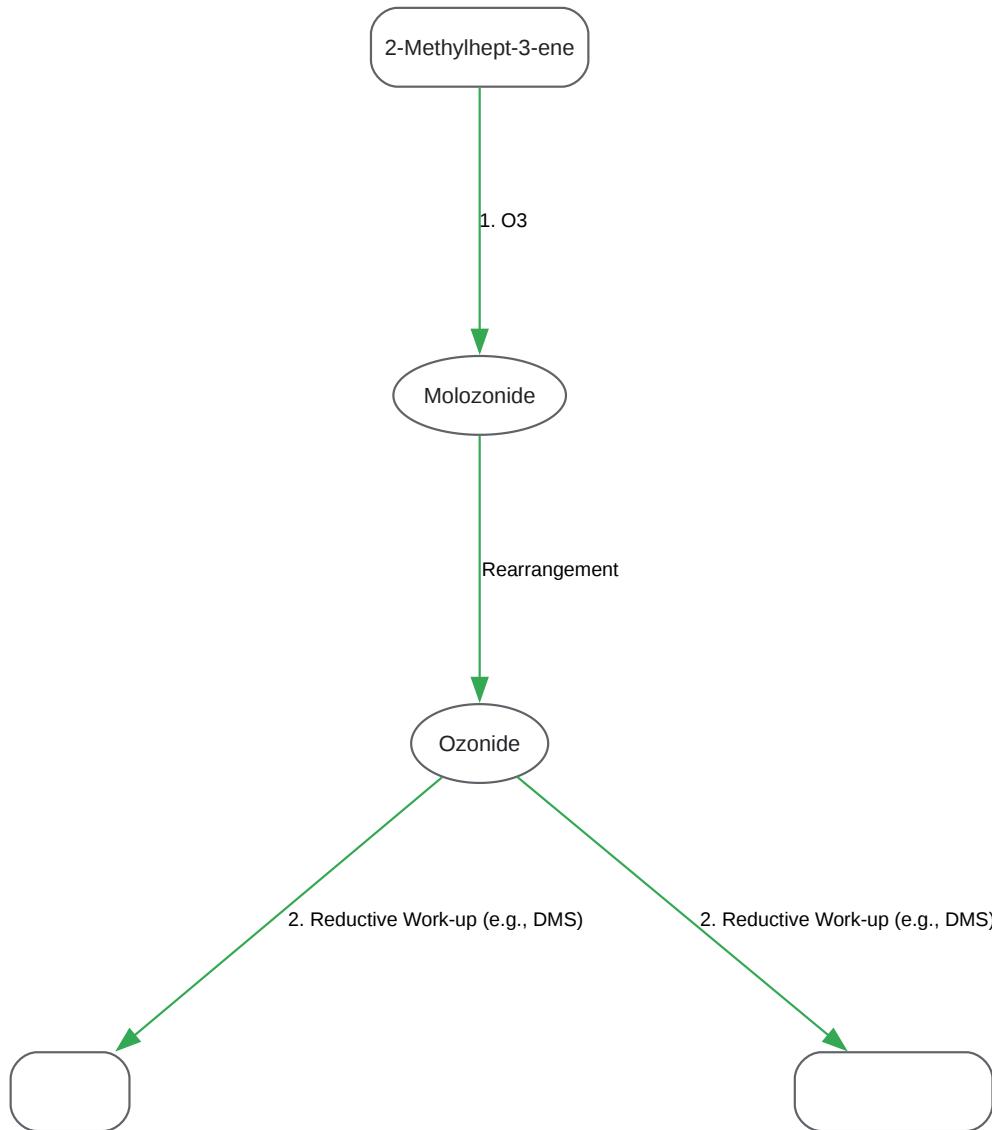
Ozonolysis

Ozonolysis is a powerful method to cleave the double bond of an alkene, yielding carbonyl compounds. The products depend on the work-up conditions.

Experimental Protocol: Reductive Ozonolysis of **2-Methylhept-3-ene**

- Ozonolysis:
 - A solution of **2-methylhept-3-ene** in a suitable solvent (e.g., dichloromethane or methanol) is cooled to -78 °C.
 - A stream of ozone is bubbled through the solution until a blue color persists, indicating the consumption of the alkene and the presence of excess ozone.
 - The excess ozone is removed by bubbling an inert gas (e.g., nitrogen or argon) through the solution.
- Reductive Work-up:
 - A reducing agent, such as dimethyl sulfide (DMS) or zinc dust, is added to the reaction mixture.
 - The mixture is allowed to slowly warm to room temperature.
- Product Isolation:
 - The solvent is removed under reduced pressure.
 - The resulting products, propanal and isobutyraldehyde, can be separated and purified by distillation.

Diagram 3: Ozonolysis of **2-Methylhept-3-ene**



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Caption: Ozonolysis reaction mechanism of **2-methylhept-3-ene**.

Applications in Research and Drug Development

While **2-methylhept-3-ene** is not a common structural motif in final drug products, its utility lies in its role as a versatile intermediate in organic synthesis. The stereochemistry of the double bond and the presence of the methyl group provide handles for the construction of more complex chiral molecules. Its reaction products, such as specific alcohols and aldehydes, can serve as building blocks in the synthesis of natural products and active pharmaceutical ingredients (APIs). The development of stereoselective routes to compounds like **2-methylhept-3-ene** is of interest for creating libraries of compounds for screening and for the total synthesis of complex targets.

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